molecular formula C22H25NO6S B4282910 2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4282910
M. Wt: 431.5 g/mol
InChI Key: ZXECJYSADASNSH-UHFFFAOYSA-N
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Description

2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a thienyl group, and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the thienyl and methoxyphenyl groups, followed by their attachment to the cyclohexane ring. Common synthetic routes may involve:

    Formation of the Thienyl Group: This can be achieved through the reaction of appropriate thiophene derivatives under specific conditions.

    Formation of the Methoxyphenyl Group: This involves the methoxylation of phenyl groups using reagents like methanol and a catalyst.

    Coupling Reactions: The thienyl and methoxyphenyl groups are then coupled to the cyclohexane ring using coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at various functional groups, including the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid: Similar in structure but with variations in the substituents or functional groups.

    Thienyl Derivatives: Compounds containing the thienyl group with different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various backbones.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[3-methoxycarbonyl-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6S/c1-12-17(13-8-10-14(28-2)11-9-13)18(22(27)29-3)20(30-12)23-19(24)15-6-4-5-7-16(15)21(25)26/h8-11,15-16H,4-7H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECJYSADASNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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